molecular formula C9H8ClN3O2 B13022495 Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate

Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B13022495
M. Wt: 225.63 g/mol
InChI Key: FWXZWHKWJAWYQG-UHFFFAOYSA-N
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Description

Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridazine rings. The presence of chlorine and methyl groups further enhances its chemical properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with chlorinating and methylating agents. One common method includes the use of bromine, chlorine, and methyl compounds to achieve the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-5-3-7(10)12-13-6(9(14)15-2)4-11-8(5)13/h3-4H,1-2H3

InChI Key

FWXZWHKWJAWYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC=C2C(=O)OC)Cl

Origin of Product

United States

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